molecular formula C21H17F3N4O3 B11253212 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11253212
M. Wt: 430.4 g/mol
InChI Key: PUQVHKVGZSDNSV-UHFFFAOYSA-N
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Description

2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of functional groups such as acetamido, oxo, phenyl, and trifluoromethyl enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the acetamido, oxo, phenyl, and trifluoromethyl groups through various organic reactions such as acylation, oxidation, and substitution reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as the desired scale, cost, and environmental considerations. Process optimization and quality control are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield hydroxylated derivatives, while substitution

Properties

Molecular Formula

C21H17F3N4O3

Molecular Weight

430.4 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H17F3N4O3/c1-13(29)25-18-11-17(14-7-3-2-4-8-14)27-28(20(18)31)12-19(30)26-16-10-6-5-9-15(16)21(22,23)24/h2-11H,12H2,1H3,(H,25,29)(H,26,30)

InChI Key

PUQVHKVGZSDNSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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